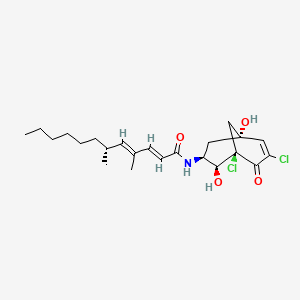
Gymnastatin R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gymnastatin R is a natural product found in Gymnascella and Halichondria japonica with data available.
科学的研究の応用
Growth Inhibitory Effects
Gymnastatin R, along with other metabolites like gymnastatins Q and dankastatins A and B, has been identified from the mycelial MeOH extract of a fungal strain of Gymnascella dankaliensis separated from a Halichondria sponge. These metabolites have demonstrated growth inhibitory effects against the P388 cancer cell line. Specifically, gymnastatin Q also exhibited appreciable growth inhibition against breast (BSY-1) and stomach (MKN7) human cancer cell lines, hinting at the potential anti-cancer properties of these compounds (Amagata et al., 2008).
Isolation and Synthesis for Bioactivity
In a separate study, gymnastatin N from the fungus Arachniotus punctatus was isolated through bioassay-guided fractionation. This process was initiated due to the activity of the extract against POLO-like kinase 1 (Plk1), a notable anti-cancer target. The study led to the isolation of gymnastatin N and the known compound aranorosinol A. Subsequent structure-activity relationship (SAR) studies suggested that specific moieties of the compound might be responsible for its bioactivity (Phoon et al., 2004).
Cytostatic Metabolites and Structural Insights
Another study focused on gymnastatins F-H and gymnamide isolated from the same Halichondria sponge-derived fungus. These compounds, particularly gymnastatins F and G, have a unique bicyclo[3.3.1]nonane ring and were found to exhibit potent growth inhibition against the P388 cancer cell line. The structural details of these compounds, established through spectroscopic analyses and synthesis, provide valuable insights into their cytostatic nature (Amagata et al., 2006).
特性
分子式 |
C23H33Cl2NO4 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
(2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18+,21+,22-,23+/m1/s1 |
InChIキー |
WDCSNVYLZCMUNB-WFXSWVRYSA-N |
異性体SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C[C@@]([C@H]1O)(C(=O)C(=C2)Cl)Cl)O |
正規SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(CC(C1O)(C(=O)C(=C2)Cl)Cl)O |
同義語 |
gymnastatin R |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



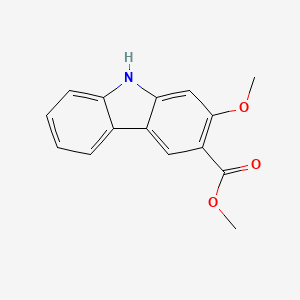

![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)
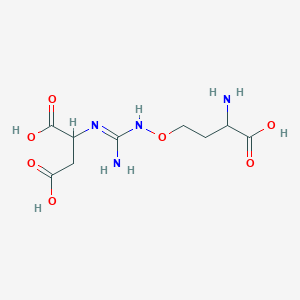
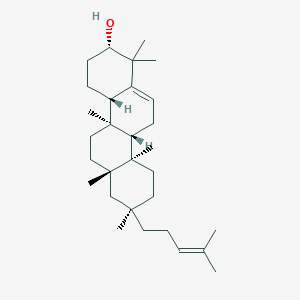
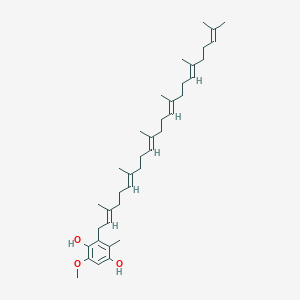
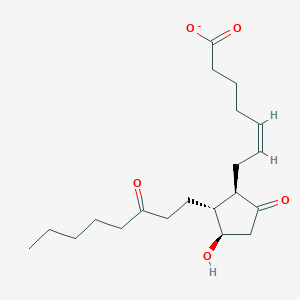
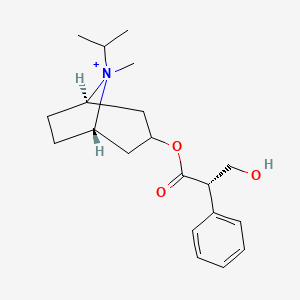

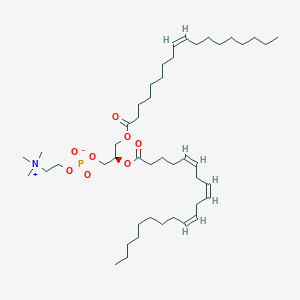
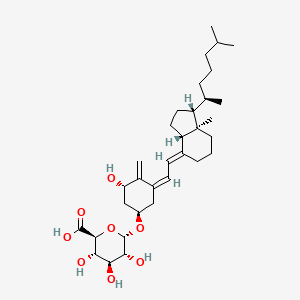
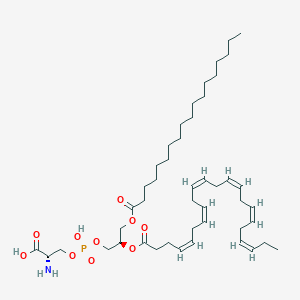
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)